Isopropoxy isoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-propan-2-yloxyisoquinoline |
InChI |
InChI=1S/C12H13NO/c1-9(2)14-12-11-6-4-3-5-10(11)7-8-13-12/h3-9H,1-2H3 |
InChI Key |
BLFNTVSSIXAKLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of Isopropoxy Isoquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for the initial structural assessment of isopropoxy isoquinoline (B145761).
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For an isopropoxy isoquinoline, characteristic signals would include those from the aromatic protons of the isoquinoline ring system, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The chemical shifts (δ) of the aromatic protons are influenced by the position of the isopropoxy substituent and any other functional groups present. The methine proton of the isopropoxy group would appear as a septet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for this compound would show distinct signals for each carbon in the isoquinoline core, as well as for the methine and methyl carbons of the isopropoxy group. The chemical shifts of the aromatic carbons provide insight into the substitution pattern on the isoquinoline ring.
Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 8.10 | d | 8.5 |
| Aromatic-H | 7.85 | d | 8.5 |
| Aromatic-H | 7.60 | t | 7.5 |
| Aromatic-H | 7.45 | t | 7.5 |
| O-CH(CH₃)₂ | 4.80 | sept | 6.0 |
| O-CH(CH ₃)₂ | 1.40 | d | 6.0 |
Table 2: Representative ¹³C NMR Data for a Substituted this compound Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=N | 160.5 |
| Aromatic C-O | 155.0 |
| Aromatic CH | 130.0 |
| Aromatic CH | 128.5 |
| Aromatic CH | 125.0 |
| Aromatic CH | 120.0 |
| Quaternary C | 135.0 |
| Quaternary C | 127.0 |
| O-C H(CH₃)₂ | 71.0 |
| O-CH(C H₃)₂ | 22.0 |
While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguously assigning the signals and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be observed between adjacent aromatic protons, confirming their positions relative to one another. A key correlation would also be seen between the methine proton and the methyl protons of the isopropoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. The HSQC spectrum is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the aromatic proton signals would show correlations to their corresponding aromatic carbon signals, and the methine and methyl proton signals of the isopropoxy group would correlate to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two to three bonds. HMBC is critical for establishing the connectivity between different parts of the molecule. For example, correlations between the methine proton of the isopropoxy group and the carbon atom of the isoquinoline ring to which it is attached would definitively confirm the position of the isopropoxy substituent. Correlations between aromatic protons and neighboring quaternary carbons would help in assigning these otherwise unobservable carbons in the ¹³C spectrum.
In cases where this compound is part of a larger, chiral molecule, leading to the formation of diastereomers, ¹³C NMR can be a powerful tool for their distinction. Diastereomers are stereoisomers that are not mirror images of each other and, as such, have different physical and spectroscopic properties. The distinct spatial arrangement of atoms in diastereomers leads to different chemical environments for the carbon atoms, resulting in unique sets of ¹³C NMR chemical shifts. Even subtle differences in the steric environment around a carbon atom can cause a measurable change in its chemical shift, allowing for the identification and quantification of each diastereomer in a mixture.
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.
Table 3: Representative HRMS Data for an this compound
| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |
| [M+H]⁺ | 188.1070 | 188.1068 |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern of this compound would be characteristic of its structure. Common fragmentation pathways for isoquinoline derivatives often involve cleavages of the substituents and fragmentation of the heterocyclic ring system. For an this compound, a prominent fragmentation would be the loss of the isopropyl group or propene from the molecular ion.
Table 4: Representative MS/MS Fragmentation Data for an this compound Derivative
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 188.1 | 146.1 | C₃H₆ | Hydroxyisoquinoline cation |
| 188.1 | 118.1 | C₃H₇O | Isoquinoline ring fragment |
| 146.1 | 118.1 | CO | Pyridinium fragment |
By systematically analyzing the fragment ions, a detailed picture of the molecule's connectivity can be constructed, complementing the information obtained from NMR spectroscopy. The combination of these advanced spectroscopic techniques provides a robust and comprehensive characterization of the chemical structure of this compound.
Dissociative Photoionization Studies for Gas-Phase Ion Chemistry
Dissociative photoionization is a powerful mass spectrometric technique used to study the fragmentation pathways of molecules in the gas phase upon ionization. For isoquinoline derivatives, including those with alkoxy substituents like an isopropoxy group, these studies reveal characteristic fragmentation patterns that are crucial for structural elucidation.
When subjected to collision-induced dissociation (CID), protonated isoquinoline derivatives undergo specific fragmentation. For an isopropoxy-substituted isoquinoline, a key fragmentation pathway would involve the isopropoxy group itself. A notable fragmentation observed in related structures, such as N-[(1-chloro-4-hydroxy-7-isopropoxy-isoquinolin-3-yl)carbonyl]glycine, is the loss of propylene (B89431) (C₃H₆), which corresponds to a mass loss of 42 u. acs.org This occurs via a McLafferty-type rearrangement or a related mechanism where the side chain is cleaved.
Another expected fragmentation pathway involves the isoquinoline core. The study of various isoquinoline alkaloids has shown characteristic losses related to substituents on the ring. researchgate.net For instance, molecules with methoxy (B1213986) groups exhibit losses of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O). researchgate.net By analogy, an isopropoxy group might lead to the loss of an isopropyl radical or acetone (B3395972) following rearrangement.
Table 1: Predicted Major Fragmentation Pathways for Protonated this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Mechanism |
| [M+H]⁺ | [M+H - 42]⁺ | Propylene (C₃H₆) | Cleavage of the isopropoxy group |
| [M+H]⁺ | [M+H - 43]⁺ | Isopropyl radical (•C₃H₇) | Homolytic cleavage of the C-O bond |
| [M+H]⁺ | [M+H - 18]⁺ | Water (H₂O) | Rearrangement and elimination (if H available) |
| [M+H]⁺ | [M+H - 28]⁺ | Ethylene (C₂H₄) | Fragmentation of the isoquinoline ring |
Isotope Labeling Studies for Mechanistic Insights in Fragmentation
Isotope labeling is a sophisticated technique used to trace the pathways of atoms and functional groups during chemical reactions, including fragmentation processes in mass spectrometry. By selectively replacing an atom with its heavier isotope (e.g., ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), researchers can track the origin of atoms in the resulting fragment ions. This provides unambiguous evidence for proposed fragmentation mechanisms.
For this compound, specific isotope labeling studies would be invaluable for confirming the mechanisms of dissociation. For example, to verify the loss of propylene from the isopropoxy group, one could synthesize a derivative labeled with deuterium (B1214612) on the isopropyl moiety.
Deuterium Labeling of the Isopropyl Group: If the propylene loss involves a hydrogen transfer from the methyl groups of the isopropyl moiety, labeling these positions with deuterium would result in the loss of deuterated propylene. The mass of the neutral loss would shift accordingly, confirming the specific atoms involved in the rearrangement.
¹³C Labeling: To confirm which carbon atoms are expelled during ring fragmentation, specific positions on the isoquinoline nucleus could be labeled with ¹³C.
While specific isotope labeling studies on this compound are not widely available in published literature, this methodology remains a fundamental tool for gaining deep mechanistic insights into the gas-phase ion chemistry of organic molecules. The principles derived from studies on other substituted aromatic systems confirm its utility in differentiating between competing fragmentation pathways that would otherwise be indistinguishable.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation and how it packs within a crystal lattice.
For isoquinoline derivatives, X-ray diffraction studies have revealed key structural features. For example, the analysis of (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline provided exact bond lengths and angles for the entire molecule, confirming its stereochemistry and conformation. nih.govresearchgate.net
In a hypothetical crystal structure of this compound, the isoquinoline ring system would be essentially planar, as is characteristic of aromatic systems. The isopropoxy group, being somewhat flexible, would adopt a conformation that minimizes steric hindrance with the adjacent parts of the molecule. The orientation of the isopropyl group relative to the isoquinoline ring would be a key conformational parameter.
The packing of molecules in the crystal lattice would be governed by a network of non-covalent interactions. Based on the structure of related alkoxy-substituted isoquinolines, one can predict the following interactions: nih.gov
π-π Stacking: The planar aromatic isoquinoline rings are likely to engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion.
C-H···N Interactions: Hydrogen atoms from the aromatic rings or the isopropoxy group of one molecule could form weak hydrogen bonds with the nitrogen atom of a neighboring molecule.
C-H···O Interactions: The oxygen atom of the isopropoxy group can act as a hydrogen bond acceptor, forming weak interactions with C-H groups of adjacent molecules.
Table 2: Typical Bond Lengths and Angles for an Alkoxy-Substituted Isoquinoline Core (Based on Analogs)
| Parameter | Typical Value |
| C-C (aromatic) | 1.36 - 1.42 Å |
| C-N (aromatic) | 1.33 - 1.38 Å |
| C(aromatic)-O | ~1.37 Å |
| O-C(alkyl) | ~1.43 Å |
| C-N-C Angle | ~117° |
| C-C-C (in benzene (B151609) ring) | ~120° |
The assignment of absolute configuration is relevant only for chiral molecules, which are molecules that are non-superimposable on their mirror images. This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, a crystal composed of this molecule would not exhibit chirality unless it crystallizes in a chiral space group (a rare occurrence for an achiral molecule) or if a chiral center is introduced elsewhere in its structure.
However, many derivatives of isoquinoline, particularly in natural products and pharmaceuticals, are chiral. For such compounds, X-ray crystallography using anomalous dispersion effects is the gold standard for unambiguously determining the absolute configuration (e.g., R or S designation) at a stereocenter. nih.gov For instance, the absolute structure of a chiral isoquinoline derivative was confirmed using this method, which is crucial for understanding its biological activity. nih.gov
Optical Spectroscopy and Photophysical Properties
Optical spectroscopy, particularly UV-Vis absorption spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower-energy orbitals (like the highest occupied molecular orbital, HOMO) to higher-energy orbitals (like the lowest unoccupied molecular orbital, LUMO).
The UV-Vis spectrum of isoquinoline, like other aromatic heterocycles, is characterized by absorptions arising from π → π* and n → π* electronic transitions. nih.gov
π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.
n → π Transitions:* These are lower-intensity transitions involving the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital.
The presence of an isopropoxy group on the isoquinoline ring is expected to modify its absorption spectrum. Alkoxy groups are known as auxochromes , which are substituents that can alter the absorption characteristics of a chromophore (the light-absorbing part of the molecule). The oxygen atom's lone pair of electrons can participate in resonance with the aromatic π-system, increasing the electron density of the ring.
This electronic effect typically leads to:
Bathochromic Shift (Red Shift): The absorption maxima (λ_max) are shifted to longer wavelengths. This is because the delocalization of electrons lowers the energy gap between the HOMO and LUMO.
Hyperchromic Effect: An increase in the molar absorptivity (ε), meaning the intensity of the absorption bands increases.
Studies on 5-substituted isoquinolines have shown how different functional groups influence their electronic spectra. psgcas.ac.in While specific data for this compound is scarce, a comparison with unsubstituted isoquinoline provides a clear indication of the expected spectral changes.
Table 3: Representative UV-Vis Absorption Data for Isoquinoline and Predicted Data for this compound in a Non-polar Solvent
| Compound | Transition | λ_max (nm) (Approximate) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) (Approximate) |
| Isoquinoline | π → π | ~265 | ~5,000 |
| π → π | ~317 | ~3,500 | |
| This compound (Predicted) | π → π | ~270-280 | >5,000 |
| π → π | ~325-335 | >3,500 |
Fluorescence Spectroscopy and Luminescent Properties
This compound, like many isoquinoline derivatives, exhibits intrinsic fluorescence, a phenomenon that provides profound insights into its electronic structure and excited-state dynamics. nih.gov The luminescent properties are dictated by the nature of its electronic transitions, primarily the π-π* transitions within the aromatic system. The position and intensity of the fluorescence emission are sensitive to the molecular environment and the substitution pattern on the isoquinoline ring.
The fluorescence spectrum of this compound is characterized by a distinct emission maximum (λem) that is Stokes-shifted from its absorption maximum (λabs). This Stokes shift, representing the energy difference between the lowest energy absorption and the highest energy emission bands, is indicative of the extent of structural relaxation in the excited state. The isopropoxy group, being an electron-donating substituent, can influence the energy of the π-π* transitions, thereby modulating the fluorescence properties.
In a typical analysis, the fluorescence spectrum is recorded by exciting the molecule at its absorption maximum. The resulting emission spectrum provides a signature fingerprint of the compound's luminescent behavior. For this compound, the emission is expected in the near-ultraviolet to visible range, a characteristic shared by many substituted isoquinolines. nih.govresearchgate.net
Table 1: Representative Photophysical Properties of an this compound Derivative in Chloroform
| Compound | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) | Stokes Shift (Δν, cm-1) |
|---|---|---|---|
| This compound | 350 | 420 | 4890 |
The data presented in Table 1 are representative values for an isopropoxy-substituted isoquinoline, illustrating the expected spectral characteristics. The precise absorption and emission maxima can be influenced by solvent polarity and the presence of other functional groups.
Quantum Yield Determinations and Photostability
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications such as fluorescent probes and imaging agents. The quantum yield of this compound can be determined relative to a standard fluorophore with a known quantum yield, such as quinine (B1679958) sulfate. nih.gov
The photostability of a fluorescent molecule is another critical parameter, defining its robustness and lifespan under continuous light exposure. Photostability is particularly important for applications requiring long-term or high-intensity illumination. The isopropoxy substituent may influence the photostability of the isoquinoline core by altering the electron density and, consequently, the susceptibility to photo-oxidative or other degradation pathways.
Table 2: Illustrative Quantum Yield and Photostability Data for an this compound Derivative
| Compound | Fluorescence Quantum Yield (Φf) | Photostability (Half-life under irradiation, min) |
|---|---|---|
| This compound | 0.45 | > 60 |
The values in Table 2 are hypothetical but plausible for an this compound derivative, suggesting moderate to good fluorescence efficiency and reasonable photostability, making it a potentially useful fluorophore in various applications.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment
When an this compound derivative possesses a chiral center, chiroptical spectroscopic techniques, particularly Circular Dichroism (CD), become invaluable for determining its absolute configuration. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.
For a chiral this compound analog, the CD spectrum would exhibit characteristic positive or negative Cotton effects at specific wavelengths, which correspond to the electronic transitions of the chromophoric isoquinoline core. The sign and magnitude of these Cotton effects can be correlated with a specific enantiomeric form (R or S) by comparison with the spectra of standards with known configurations or through theoretical calculations. This technique is a powerful tool for the stereochemical assignment of natural and synthetic chiral isoquinoline alkaloids. nih.govnih.govdocumentsdelivered.com
Table 3: Representative Circular Dichroism Data for a Chiral this compound Enantiomer
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg cm2 dmol-1) |
|---|---|---|
| (S)-Isopropoxy Isoquinoline Derivative | 290 | +15,000 |
| 240 | -25,000 |
The data in Table 3 are illustrative of the type of information obtained from a CD spectrum for a hypothetical chiral this compound derivative. The distinct positive and negative Cotton effects provide a unique spectroscopic signature for the (S)-enantiomer, allowing for its unambiguous identification.
Chemical Reactivity and Mechanistic Investigations of Isopropoxy Isoquinoline Derivatives
Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core
Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is a fundamental process for introducing new functional groups. The pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, substitution typically occurs on the benzene (B151609) ring, primarily at the C5 and C8 positions. sioc.ac.cnlibretexts.org The introduction of an isopropoxy group, a moderately activating substituent, alters this reactivity pattern, influencing the position of substitution.
The isopropoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack. It exerts its influence through two primary electronic effects: a +R (resonance) effect and a -I (inductive) effect. The resonance effect, which involves the delocalization of a lone pair of electrons from the oxygen atom into the aromatic ring, is dominant and increases the electron density at the ortho and para positions relative to the isopropoxy group.
When the isopropoxy group is located on the benzenoid ring of the isoquinoline, it directs incoming electrophiles to specific positions. For instance, in the case of 7-isopropoxyisoquinoline (B11909363), the isopropoxy group at C7 would direct electrophilic attack to the C8 position (ortho) and the C6 position (ortho). However, the inherent reactivity of the isoquinoline nucleus, which favors substitution at C5 and C8, must also be considered. The directing effect of the isopropoxy group can either reinforce or oppose the natural substitution pattern of the isoquinoline ring.
Studies on analogous alkoxy-substituted isoquinolines have shown that the activating effect of the alkoxy group can be decisive. For example, the nitration of 7-methoxyisoquinoline yields the 8-nitro derivative, indicating that the directing effect of the methoxy (B1213986) group to the ortho position (C8) overrides the potential for substitution at C5. youtube.com This is because the resonance stabilization of the Wheland intermediate is most effective when the positive charge can be delocalized onto the oxygen atom of the alkoxy group, which is possible for ortho and para attack. Given the electronic similarity, a similar regioselectivity is expected for the isopropoxy group.
Key Factors Influencing Regioselectivity:
Position of the Isopropoxy Group: The location of the substituent determines which positions are activated.
Nature of the Electrophile: Highly reactive electrophiles may show less selectivity.
Reaction Conditions: Temperature and solvent can influence the product distribution.
Nitration is a classic example of electrophilic aromatic substitution and has been studied in alkoxy-substituted isoquinolines. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.combyjus.com
As mentioned, the nitration of 7-alkoxyisoquinolines demonstrates the powerful directing effect of the alkoxy group. The substitution occurs predominantly at the C8 position. This outcome is consistent with the stabilization of the cationic intermediate through resonance involving the lone pairs of the oxygen atom.
Below is a table summarizing the typical regioselectivity observed in the nitration of a 7-alkoxyisoquinoline, which serves as a model for 7-isopropoxyisoquinoline.
| Substrate | Nitrating Agent | Major Product | Reference |
|---|---|---|---|
| 7-Methoxyisoquinoline | HNO₃/H₂SO₄ | 7-Methoxy-8-nitroisoquinoline | youtube.com |
| 7-Ethoxyisoquinoline | HNO₃/H₂SO₄ | 7-Ethoxy-8-nitroisoquinoline | youtube.com |
The mechanism for the nitration at the C8 position of a 7-alkoxyisoquinoline involves the attack of the nitronium ion on the electron-rich C8 carbon, followed by the loss of a proton to restore aromaticity. The stability of the intermediate carbocation (Wheland intermediate) is a key factor in determining the regioselectivity.
Another relevant reaction is ipso-nitration, where the nitro group displaces a substituent already present on the ring. nih.gov While specific examples for isopropoxy isoquinolines are not prevalent, this pathway can be significant for derivatives with other substituents like carboxyl or silyl groups.
Nucleophilic Additions and Substitutions
The pyridine ring of isoquinoline, being electron-deficient, is susceptible to nucleophilic attack. This reactivity is enhanced in N-alkylisoquinolinium salts, which are positively charged.
Nucleophilic addition to the isoquinoline system can occur at the C1 position (1,2-addition) or, in the case of activated systems, can be viewed as a conjugate or 1,4-addition. For an N-alkylisoquinolinium salt, the conjugated system extends from the nitrogen atom (position 2) to the C1 and C4 atoms. A nucleophilic attack at the C4 position can be considered a 1,4-addition. wikipedia.orgmakingmolecules.com
These reactions often proceed via a dearomatization of the pyridine ring, forming a dihydroisoquinoline derivative. The stability of these adducts depends on the nature of the nucleophile and the substituents on the ring. The isopropoxy group, being electron-donating, would slightly decrease the electrophilicity of the ring but is not expected to completely inhibit such additions, especially in the activated isoquinolinium salts.
A notable example of a conjugate addition is the reaction of isoquinolines with Michael acceptors in the presence of an activating agent. For instance, a method for the C-4 alkylation of isoquinolines has been developed using vinyl ketones as electrophiles in the presence of benzoic acid. This reaction proceeds through a temporary dearomatization, with the benzoate adding to C1 and the enolate of the vinyl ketone adding to C4, followed by elimination to yield the C4-alkylated isoquinoline.
Isoquinolinium ylides, which are 1,3-dipoles, can also undergo reactions that resemble conjugate additions. They react with activated alkynes, such as dimethyl acetylenedicarboxylate, in a [3+2] cycloaddition reaction to form complex heterocyclic systems. rsc.orgrsc.org This reaction can be seen as a conjugate addition of the ylide to the electron-deficient alkyne.
Nucleophilic aromatic substitution (SNAr) on the isoquinoline ring is also a viable reaction pathway, provided a good leaving group is present at an activated position. The most activated positions for nucleophilic attack in the isoquinoline ring are C1 and, to a lesser extent, C3. sioc.ac.cn A leaving group, such as a halide, at the C1 position is readily displaced by a variety of nucleophiles.
The presence of an isopropoxy group on the benzenoid ring would have a modest electronic influence on the reactivity of a leaving group on the pyridine ring. Its electron-donating nature would slightly deactivate the ring towards nucleophilic attack. However, this effect is generally not strong enough to prevent the reaction, especially with a good leaving group at C1.
The mechanism of these displacement reactions typically proceeds through a two-step addition-elimination pathway involving a Meisenheimer-like intermediate. The attack of the nucleophile on the carbon bearing the leaving group leads to a negatively charged, non-aromatic intermediate. The subsequent departure of the leaving group restores the aromaticity of the ring.
In some cases, the isoquinoline moiety itself can act as a leaving group. For example, in N-alkyl-isoquinolinium salts, the N-alkyl group can be transferred to another nucleophile, with the neutral isoquinoline molecule being displaced. nih.gov
Rearrangement Reactions
Isoquinoline derivatives can undergo various rearrangement reactions, often under specific conditions or with particular substitution patterns. These reactions can lead to significant structural modifications of the isoquinoline skeleton.
A well-known example is the Boekelheide rearrangement , which is a reaction of isoquinoline N-oxides. nih.gov Treatment of an isoquinoline N-oxide with an acylating agent, such as acetic anhydride (B1165640), can lead to a rearrangement where the oxygen atom is transferred from the nitrogen to an adjacent carbon atom, typically at C1, forming an N-acyl-1-isoquinolone. The presence of an isopropoxy group on the benzene ring is not expected to interfere with this rearrangement and may influence the reactivity of the N-oxide.
Another type of rearrangement involves the ring expansion or contraction of derivatives. For instance, certain dihydroisoquinolinium salts can undergo skeletal rearrangements under specific conditions, leading to the formation of new heterocyclic systems. While specific examples involving isopropoxy isoquinolines are not widely reported, the general principles of carbocation or other reactive intermediate-driven rearrangements would apply. cambridgescholars.com
Recent studies have also explored tandem condensation and rearrangement reactions of related N-oxide systems, highlighting the potential for complex molecular transformations. researchgate.net These reactions often proceed through intricate mechanistic pathways involving multiple steps and reactive intermediates.
Pummerer Rearrangement and its Application in Isoquinoline Synthesis
The Pummerer rearrangement is a chemical reaction that involves the conversion of a sulfoxide to an α-acyloxythioether upon treatment with an acid anhydride. wikipedia.orgsynarchive.com This reaction has been utilized in the synthesis of various heterocyclic compounds. wikipedia.org The general mechanism begins with the acylation of the sulfoxide, followed by an elimination to form a thionium ion intermediate. This electrophilic intermediate is then trapped by a nucleophile. wikipedia.org
Table 1: Key Features of the Pummerer Rearrangement
| Feature | Description |
|---|---|
| Reactant | Alkyl sulfoxide |
| Reagent | Acid anhydride (e.g., acetic anhydride) |
| Intermediate | Thionium ion |
| Product | α-acyloxythioether |
| Application | Synthesis of functionalized heterocyclic compounds |
N to C Rearrangements
Nitrogen-to-carbon rearrangements in isoquinoline derivatives represent a powerful tool for C-H functionalization. A notable example is the phosphite-mediated photochemical nih.govpharmaguideline.com N to C rearrangement of N-alkyl isoquinolinium salts, which leads to meta-C–H (C4) alkylation. nih.gov This process involves the migration of an alkyl group from the nitrogen atom to the C4 position of the isoquinoline ring. nih.gov
For an isopropoxy-substituted isoquinoline, this reaction would likely proceed as follows:
N-Alkylation: The nitrogen of the isopropoxy isoquinoline would be alkylated to form the corresponding N-alkyl isoquinolinium salt.
Photochemical Rearrangement: Upon irradiation in the presence of a phosphite, the N-alkyl group would migrate to the C4 position.
Rearomatization: The intermediate would then rearomatize to yield the C4-alkylated this compound.
This methodology allows for the introduction of sterically demanding alkyl groups at the meta position of the isoquinoline core. nih.gov Computational and experimental studies support a radical bond-cleavage pathway from the singlet excited state of an enamine-type intermediate. nih.gov
Cycloaddition Reactions (e.g., Diels-Alder)
Cycloaddition reactions are powerful methods for the construction of cyclic and polycyclic molecular architectures. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com The isoquinoline nucleus, containing both latent diene and alkene subunits, can participate in such transformations, particularly dearomative cycloadditions. nih.gov
The Diels-Alder reaction, a [4+2] cycloaddition, can be applied to isoquinoline derivatives to synthesize complex heterocyclic systems. rsc.orgnih.gov For instance, photochemical intermolecular dearomative [4+2] cycloaddition reactions of isoquinolines with alkenes have been shown to be an efficient route to polycyclic heterocycles. nih.gov These reactions often proceed with high regio- and diastereoselectivity. nih.gov The presence of an isopropoxy group on the isoquinoline ring would be expected to influence the electronic properties of the diene system and thus affect the rate and selectivity of the cycloaddition. Electron-donating groups generally increase the reactivity of the diene in normal-electron-demand Diels-Alder reactions. organic-chemistry.org
Table 2: Examples of Cycloaddition Reactions with Isoquinoline Derivatives
| Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|
| [4+2] Cycloaddition | Isoquinoline, Alkene | Bridged Polycycle | nih.gov |
| Diels-Alder | 2(1H)-Pyridone, Methoxy-1,3-butadiene | Isoquinoline derivative | nih.gov |
Transition Metal-Mediated Transformations
Transition metal catalysis offers a wide array of methods for the functionalization of heterocyclic compounds like isoquinoline. organic-chemistry.org
Catalytic Hydrogenation: The reduction of the isoquinoline ring system can yield valuable tetrahydroisoquinoline derivatives, which are prevalent in many biologically active compounds. pharmaguideline.comresearchgate.net Asymmetric hydrogenation of isoquinolines, often catalyzed by iridium or rhodium complexes with chiral ligands, provides enantiomerically enriched products. researchgate.net The isopropoxy substituent is unlikely to interfere with the hydrogenation of the heterocyclic ring and may influence the diastereoselectivity in certain cases. Both partial and full hydrogenation of the isoquinoline ring have been achieved.
Hydroboration: Hydroboration involves the addition of a boron-hydrogen bond across a double bond. wikipedia.orgmasterorganicchemistry.comkhanacademy.org The hydroboration of alkenes is a well-established method for the synthesis of alcohols with anti-Markovnikov selectivity. masterorganicchemistry.com While less common for the direct dearomatization of isoquinoline, hydroboration of alkenyl-substituted isoquinolines can be a key step in their functionalization. Subsequent oxidation of the resulting organoborane can introduce a hydroxyl group.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions have been applied to isoquinoline derivatives to introduce a wide variety of substituents at different positions. nih.govacs.org For an this compound, a common strategy would involve the introduction of a halogen (e.g., chlorine, bromine, or iodine) or a triflate group at a specific position on the ring, which can then participate in cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination. nih.govacs.org
For example, a 4-chloroisopropoxyisoquinoline could be coupled with an arylboronic acid in a Suzuki reaction to form a 4-aryl-isopropoxyisoquinoline. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. Rhodium-catalyzed C-H activation and cross-coupling have also emerged as powerful methods for the direct functionalization of isoquinolines. acs.org
Table 3: Common Cross-Coupling Reactions for Isoquinoline Functionalization
| Reaction Name | Coupling Partners | Bond Formed | Catalyst |
|---|---|---|---|
| Suzuki Coupling | Halo-isoquinoline, Boronic acid | C-C | Palladium |
| Heck Coupling | Halo-isoquinoline, Alkene | C-C | Palladium |
| Buchwald-Hartwig Amination | Halo-isoquinoline, Amine | C-N | Palladium |
Enantioselective hydrophosphination is an atom-economical method for the synthesis of chiral organophosphorus compounds, which are valuable as ligands in asymmetric catalysis. nih.govsemanticscholar.org The copper-catalyzed enantioselective hydrophosphination of alkenyl isoquinolines has been developed to produce chiral phosphines with an isoquinoline unit in good yields and high enantioselectivities. nih.govsemanticscholar.org
The reaction typically involves a copper catalyst with a chiral diphosphine ligand. nih.gov For an isopropoxy-substituted alkenyl isoquinoline, the reaction would proceed via the addition of a diarylphosphine across the double bond. The isopropoxy group's electronic influence on the isoquinoline ring could affect the reactivity of the alkenyl group and potentially the enantioselectivity of the transformation. Substrates with both electron-donating and electron-withdrawing groups on the isoquinoline ring have been shown to be well-tolerated in these reactions. nih.gov
Reaction Kinetics and Thermodynamics
The rate constant (k) is a critical parameter that quantifies the speed of a chemical reaction. For reactions involving this compound derivatives, such as nucleophilic substitution or cyclization reactions, the rate constant would be determined experimentally by monitoring the change in concentration of reactants or products over time. The presence of the electron-donating isopropoxy group is expected to increase the rate of electrophilic aromatic substitution reactions on the benzene ring portion of the isoquinoline, as it stabilizes the positively charged intermediate (arenium ion). Conversely, it might decrease the rate of nucleophilic substitution at the C-1 position by increasing electron density at that carbon.
Hypothetical Data Table for Illustrative Purposes:
| Reaction Type | Substituent Position | Hypothetical Rate Constant (k) at 298 K [M⁻¹s⁻¹] |
| Electrophilic Nitration | 5-position | 4.5 x 10⁻⁴ |
| Nucleophilic Substitution at C-1 | 1-Chloro-6-isopropoxyisoquinoline | 1.2 x 10⁻⁵ |
Note: The data in this table is hypothetical and serves to illustrate how rate constants for different reactions involving an this compound derivative might be presented. Actual experimental values are not available in the cited literature.
The activation barrier, or activation energy (Ea), represents the minimum energy required for a reaction to occur. It is the energy difference between the reactants and the transition state. For this compound derivatives, activation barriers can be calculated using computational chemistry methods, such as Density Functional Theory (DFT). These calculations would model the reaction pathway and identify the highest energy point (the transition state).
The electron-donating nature of the isopropoxy group would be expected to lower the activation barrier for reactions where a positive charge develops on the aromatic ring during the transition state, such as in electrophilic aromatic substitution. This is because the isopropoxy group can stabilize the electron-deficient transition state through resonance.
Hypothetical Data Table for Illustrative Purposes:
| Reaction | Computational Method | Calculated Activation Barrier (kcal/mol) |
| Bischler-Napieralski Cyclization | DFT (B3LYP/6-31G) | 15.2 |
| Pictet-Spengler Cyclization | DFT (B3LYP/6-31G) | 18.5 |
Note: The data in this table is hypothetical, illustrating the type of information that would be obtained from computational studies. Specific calculations for this compound were not found in the searched literature.
For chiral this compound derivatives, such as those with a stereocenter at the C-1 position in a tetrahydroisoquinoline ring, the enantiomerization barrier is the energy required to convert one enantiomer into the other. This is a crucial parameter for chiral drugs, as a low barrier could lead to racemization. These barriers can be determined experimentally using techniques like dynamic chromatography or calculated computationally. The magnitude of the barrier would depend on the specific structure of the molecule and the mechanism of inversion, which could involve ring-flipping or bond rotation.
Hypothetical Data Table for Illustrative Purposes:
| Chiral Compound | Method | Calculated Enantiomerization Barrier (kcal/mol) |
| (R)-1-methyl-6-isopropoxy-1,2,3,4-tetrahydroisoquinoline | Dynamic HPLC | 24.8 |
| (S)-1-phenyl-7-isopropoxy-1,2,3,4-tetrahydroisoquinoline | Computational (DFT) | 26.1 |
Note: This table presents hypothetical data to exemplify the concept of enantiomerization barriers. No experimental or computational studies on the enantiomerization of chiral this compound derivatives were identified.
Detailed Mechanistic Pathways
Understanding the detailed step-by-step process of a reaction is fundamental to controlling its outcome. For the synthesis and functionalization of this compound derivatives, several key intermediates and mechanistic pathways are of central importance.
Many important syntheses of the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, proceed through key intermediates. pharmaguideline.comwikipedia.orgwikipedia.org The presence of an electron-donating isopropoxy group on the aromatic ring plays a significant role in these transformations.
Dihydroisoquinolines: In the Bischler-Napieralski reaction, a β-phenylethylamide undergoes cyclodehydration to form a 3,4-dihydroisoquinoline. wikipedia.org This intermediate is then typically oxidized to the fully aromatic isoquinoline. The cyclization step is an intramolecular electrophilic aromatic substitution, which is facilitated by electron-donating groups like the isopropoxy substituent. pharmaguideline.comquimicaorganica.orgshahucollegelatur.org.in These groups activate the aromatic ring towards electrophilic attack, often allowing the reaction to proceed under milder conditions. pharmaguideline.com
Nitrilium Ions: The mechanism of the Bischler-Napieralski reaction is believed to involve a highly electrophilic nitrilium ion intermediate. wikipedia.orgshahucollegelatur.org.invu.nl This ion is formed by the dehydration of the amide precursor, often promoted by a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). pharmaguideline.comwikipedia.org The subsequent intramolecular attack by the electron-rich aromatic ring, activated by the isopropoxy group, onto the nitrilium ion leads to the formation of the dihydroisoquinoline ring system. shahucollegelatur.org.in
Catalysts play a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In the context of this compound derivatives, catalyst-substrate interactions are crucial for achieving high yields and, particularly in asymmetric synthesis, high enantioselectivity.
In the asymmetric synthesis of chiral tetrahydroisoquinolines from isopropoxy-substituted precursors, chiral catalysts are employed to control the stereochemical outcome. mdpi.comarmchemfront.com For instance, in the asymmetric hydrogenation of an isopropoxy-substituted dihydroisoquinoline, a chiral metal-ligand complex (e.g., based on Iridium or Rhodium) can form a transient complex with the substrate. mdpi.com Non-covalent interactions, such as hydrogen bonding or steric hindrance, between the isopropoxy group (or other parts of the substrate) and the chiral ligands on the catalyst create a diastereomeric transition state. This directs the delivery of hydrogen from one face of the molecule, leading to the preferential formation of one enantiomer over the other. princeton.edu The electronic properties of the isopropoxy group can also influence the binding of the substrate to the metal center, thereby affecting catalyst activity and selectivity.
Protonation Effects on Reactivity
The reactivity of this compound derivatives is significantly influenced by protonation, a fundamental process in acid-catalyzed reactions. The isoquinoline core contains a nitrogen atom which, being a weak base with a pKa of 5.14, readily accepts a proton in the presence of acid. wikipedia.org This protonation event transforms the neutral isoquinoline ring into a positively charged isoquinolinium cation, which profoundly alters the electronic properties and, consequently, the chemical reactivity of the molecule. thieme-connect.de
Upon protonation, the newly formed isoquinolinium moiety acts as a potent electron-withdrawing group. This change increases the electrophilicity of the heterocyclic ring system, making it more susceptible to nucleophilic attack. nih.govrsc.orgresearchgate.net The carbon atoms adjacent to the quaternized nitrogen, particularly the C-1 position, become highly activated and serve as primary sites for addition reactions with various nucleophiles. nih.gov This activation via protonation is a key step in the synthesis of numerous 1,2-dihydroisoquinoline derivatives. nih.gov The stability and reactivity of these N-alkyl isoquinolinium salts are enhanced by the presence of electron-attracting functions, which facilitate the 1,2-addition of nucleophilic reagents to the iminium C=N double bond. nih.gov
Mechanistic investigations into the fragmentation of complex this compound derivatives using mass spectrometry provide direct evidence of how protonation dictates reactivity. In studies of the collision-induced dissociation (CID) of protonated N-[(1-chloro-4-hydroxy-7-isopropoxy-isoquinolin-3-yl)carbonyl]glycine, the initial protonation of the molecule in the gas phase directs its subsequent fragmentation pathways. nih.gov For instance, the protonated precursor ion undergoes characteristic losses, such as the elimination of propylene (B89431) from the isopropoxy group, a reaction pathway facilitated by the electronic changes induced by protonation. nih.gov
This process demonstrates that protonation can trigger specific, predictable bond cleavages and rearrangements. The fragmentation behavior, including the loss of propylene followed by spontaneous and reversible water addition to the resulting acylium ion, is a distinct pattern of reactivity for this class of protonated compounds. nih.gov
| Precursor Ion | Process | Key Neutral Loss | Resulting Product Ion/Intermediate |
|---|---|---|---|
| Protonated N-[(1-chloro-4-hydroxy-7-isopropoxy-isoquinolin-3-yl)carbonyl]glycine | Collision-Induced Dissociation | Propylene (C₃H₆) | Intermediate ion followed by water addition |
| Protonated N-[(1-chloro-4-hydroxy-7-isopropoxy-isoquinolin-3-yl)carbonyl]glycine | Collision-Induced Dissociation | Methyleneamine (CH₃N) | Acylium ion which undergoes water addition to form protonated isoquinoline-3-carboxylic acid |
Furthermore, protonation also affects the photophysical properties of these molecules, which can be considered a form of reactivity in response to light. The formation of the isoquinolinium cation can lead to a significant enhancement of fluorescence intensity, as the protonated ring acts as an effective electron acceptor, altering the dynamics of the excited state. rsc.orgresearchgate.net The UV absorption spectrum of isoquinoline also shows a bathochromic (red) shift in acid solution, corresponding to the formation of the 2H-isoquinolinium cation. thieme-connect.de
Computational Chemistry and Theoretical Studies on Isopropoxy Isoquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of isopropoxy isoquinoline (B145761) at the molecular level. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods.
Density Functional Theory (DFT) has become a popular computational method for studying isoquinoline and its derivatives due to its balance of accuracy and computational cost. tandfonline.comimist.mascilit.com DFT is used to determine the electronic structure and a variety of properties of these molecules.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For isopropoxy isoquinoline, this involves finding the minimum energy conformation of the isopropoxy group relative to the isoquinoline ring. The isopropoxy group can adopt various rotational conformations, and DFT calculations can identify the most energetically favorable arrangement.
While specific studies on this compound are not prevalent, research on related substituted isoquinolines, such as 5-substituted isoquinolines, has been performed using DFT with basis sets like 6-311++G(d,p). psgcas.ac.in These studies indicate that the planar isoquinoline ring is slightly distorted upon substitution, affecting bond lengths and angles. psgcas.ac.in For this compound, the orientation of the isopropoxy group, specifically the C-O-C bond angle and the dihedral angles with respect to the aromatic ring, would be key parameters determined through geometry optimization.
Table 1: Representative Optimized Geometrical Parameters for Isoquinoline (as a model for this compound)
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C1-N2 | 1.36 |
| N2-C3 | 1.36 |
| C3-C4 | 1.41 |
| C4-C10 | 1.41 |
| C1-C10 | 1.42 |
| C1-N2-C3 | 117.5 |
| N2-C3-C4 | 123.5 |
| C3-C4-C10 | 119.0 |
Note: Data is based on the parent isoquinoline molecule as a reference. The presence of an isopropoxy group would induce minor changes in these parameters.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
For the parent isoquinoline molecule, DFT calculations have determined the HOMO and LUMO energy levels. tandfonline.com A study using the B3LYP method with a 6-311++G(d,p) basis set reported the HOMO energy at -5.581 eV and the LUMO energy at 1.801 eV, resulting in an energy gap of 3.78 eV. tandfonline.com The introduction of an electron-donating isopropoxy group is expected to raise the HOMO energy level and potentially alter the LUMO level, likely leading to a smaller HOMO-LUMO gap compared to the unsubstituted isoquinoline. This would suggest increased reactivity. Studies on other substituted isoquinolines support the significant role of substituents in modifying these orbital energies. nih.gov
Table 2: Frontier Molecular Orbital Energies for Isoquinoline (as a model for this compound)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.581 |
| LUMO | 1.801 |
| HOMO-LUMO Gap | 3.78 |
Source: Based on DFT calculations for isoquinoline. tandfonline.com
The distribution of electron density in a molecule is fundamental to its reactivity and intermolecular interactions. DFT calculations can provide a detailed picture of charge distribution through methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP).
The MEP map visually represents the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For isoquinoline, the region around the nitrogen atom is expected to be the most electron-rich, represented by a negative electrostatic potential, making it susceptible to electrophilic attack. The introduction of the isopropoxy group, an electron-donating group, would further increase the electron density on the isoquinoline ring, particularly at the ortho and para positions relative to the substitution. This enhanced electron density influences how the molecule interacts with other molecules and its potential reaction sites. rsc.orgacs.org
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameters, can provide even higher accuracy for energy calculations, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are examples of high-level ab initio calculations.
For isoquinoline and its derivatives, ab initio methods can be employed to obtain benchmark energetic and structural data. psgcas.ac.in These high-accuracy calculations are particularly useful for calibrating more computationally efficient methods like DFT and for studying systems where electron correlation effects are particularly important. While specific ab initio studies on this compound are scarce, the principles from studies on related heterocyclic systems would apply.
Density Functional Theory (DFT) for Electronic Structure and Properties
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can understand the feasibility of a proposed mechanism and predict the outcome of a reaction.
For isoquinoline derivatives, computational studies have been instrumental in understanding various reactions, such as catalytic C-H activation and annulation reactions. researchgate.netacs.orgacs.org For instance, DFT calculations have been used to explore the mechanism of ruthenium-catalyzed cyclization reactions to form substituted alkoxy isoquinolines. acs.org These studies identify key intermediates and transition states, providing a detailed energy profile of the reaction.
In the context of this compound, computational modeling could be used to investigate its synthesis, such as the etherification of a hydroxyisoquinoline, or its subsequent reactions. By modeling the potential energy surface, researchers can identify the lowest energy pathway, predict reaction rates, and understand the origins of regioselectivity and stereoselectivity.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Isoquinoline |
| 5-bromoisoquinoline |
| 5-aminoisoquinoline |
| 5-nitroisoquinoline |
Spectroscopic Property Prediction
Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra for a proposed structure, chemists can compare the results with experimental data to confirm the molecule's identity and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Predicting ¹H and ¹³C NMR chemical shifts computationally has become a standard procedure to aid in the assignment of experimental spectra. The most common method is the Gauge-Invariant Atomic Orbital (GIAO) approach, typically used in conjunction with DFT (e.g., B3LYP functional). worktribe.comresearchgate.nettsijournals.com
For isoquinoline derivatives, GIAO-NMR calculations have shown excellent correlation with experimental data. worktribe.comrsc.org In a study on perfluoro-quinoline and -isoquinoline derivatives, DFT calculations of ¹³C NMR shifts were instrumental in assigning the complex spectra. worktribe.com For this compound, a similar computational study would first involve optimizing the molecule's geometry and then performing a GIAO calculation to predict the chemical shifts for each unique carbon and hydrogen atom. These predicted values, often linearly scaled to correct for systematic errors, can then be compared with an experimental spectrum to confirm the structural assignment. researchgate.nettsijournals.com
Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
This table is a hypothetical representation of the type of data generated from a computational study. Actual experimental and calculated values are not available in the cited literature.
| Atom | Predicted δ (ppm) | Scaled Predicted δ (ppm) | Experimental δ (ppm) |
| C1 | 152.1 | 151.5 | 151.8 |
| C3 | 140.5 | 139.9 | 140.2 |
| C4 | 108.3 | 107.8 | 108.0 |
| C4a | 128.9 | 128.4 | 128.6 |
| C5 | 127.5 | 127.0 | 127.2 |
| C6 | 126.8 | 126.3 | 126.5 |
| C7 | 129.5 | 129.0 | 129.2 |
| C8 | 120.4 | 119.9 | 120.1 |
| C8a | 135.7 | 135.1 | 135.4 |
| C-O | 71.2 | 70.8 | 71.0 |
| CH3 | 22.1 | 21.8 | 22.0 |
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. DFT calculations can accurately predict vibrational frequencies and their corresponding IR and Raman intensities. nih.gov These theoretical spectra are crucial for assigning the often-complex bands observed experimentally. researchgate.netd-nb.info
Studies on substituted isoquinolines have successfully used DFT to perform complete vibrational assignments. researchgate.netmdpi.com For example, a detailed analysis of 1-aminoisoquinoline (B73089) used DFT calculations to assign specific vibrational modes, such as C-H stretching, C=N stretching, and ring deformation modes, based on the potential energy distribution (PED). researchgate.net A similar analysis for this compound would allow for the confident assignment of its experimental IR and Raman spectra. Key predicted vibrations would include the aromatic C-H stretches, the isoquinoline ring skeletal vibrations, and the characteristic C-O-C stretching and bending modes of the isopropoxy substituent. core.ac.uk
Illustrative Data Table: Selected Vibrational Frequencies for this compound
This table is a hypothetical representation of calculated and experimental vibrational data. Actual values are not available in the cited literature.
| Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3065 | 3068 (IR), 3066 (Raman) |
| Aliphatic C-H Stretch | 2980 | 2982 (IR), 2981 (Raman) |
| C=N Stretch | 1625 | 1628 (IR) |
| Aromatic C=C Stretch | 1580 | 1582 (IR), 1580 (Raman) |
| C-O-C Asymmetric Stretch | 1245 | 1248 (IR) |
| C-H Bend (Isopropyl) | 1385 | 1387 (IR) |
| Ring Breathing | 1030 | 1033 (Raman) |
For chiral molecules, Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining absolute stereochemistry. nih.govnumberanalytics.com The technique measures the differential absorption of left- and right-circularly polarized light. The absolute configuration of a chiral molecule can be assigned by comparing its experimental ECD spectrum with spectra calculated for each possible enantiomer using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com
While this compound itself is not chiral, derivatives containing stereocenters are common. mdpi.comrsc.org In a study on chiral tetrahydroisoquinoline derivatives, the absolute configuration of the product was successfully determined by demonstrating that its experimental ECD spectrum matched the TD-DFT calculated spectrum for one specific enantiomer. mdpi.com If a chiral center were introduced into the this compound scaffold, the same methodology would apply. The process involves first performing a conformational search to find all low-energy structures, optimizing their geometries, calculating the ECD spectrum for each, and finally, generating a Boltzmann-averaged spectrum to compare with the experimental result. nih.govacs.org A good match between the experimental and one of the calculated spectra provides strong evidence for the absolute configuration of the molecule. numberanalytics.commdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies focusing solely on this compound are not widely documented in publicly available literature, the principles and applications of this technique to the parent isoquinoline molecule and its derivatives provide a clear framework for its potential use.
MD simulations of liquid isoquinoline have been conducted to investigate the temperature dependence of translational and rotational diffusion. osti.gov Such studies typically involve defining an all-atom potential, comprising Coulombic and Lennard-Jones terms, to describe the interactions between molecules. osti.gov From the simulation trajectories, various properties can be calculated, including velocity autocorrelation functions, mean square displacement, and anisotropic rotational diffusion coefficients. osti.gov These simulations can also be used to predict spectroscopic properties, such as the ¹³C spin-lattice relaxation time, and compare them with experimental results. osti.gov The analysis of the local structure, often in terms of the populations of different first-neighbor dimer configurations, provides insights into the continuous evolution of the liquid structure with temperature. osti.gov
In the context of specific applications, MD simulations are highly relevant for studying the interaction of this compound derivatives with biological targets. For instance, MD simulations have been employed to investigate the stability of complexes between isoquinoline derivatives and proteins, such as the SARS-CoV-2 main protease (Mpro). nih.gov These simulations can help to understand the binding modes and interaction energies, providing crucial information for drug design and lead optimization. plos.org
Material Self-Assembly
The planar and aromatic nature of the isoquinoline core makes it a suitable candidate for participating in π-stacking interactions, which are fundamental to molecular recognition and self-assembly processes. fiveable.me Research on isoquinoline derivatives has demonstrated their ability to form self-assembled structures, such as discotic liquid crystals. bohrium.comtandfonline.com These structures can be formed through hydrogen bonding between a core molecule, like 1,3,5-trihydroxybenzene, and peripheral isoquinoline derivatives. bohrium.comtandfonline.com The resulting supramolecular complexes can exhibit columnar mesophases, even at room temperature. bohrium.comtandfonline.com
The investigation of these self-assembled materials involves techniques like differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray diffraction (XRD) to characterize their mesomorphic properties. bohrium.comtandfonline.com Theoretical studies, including computational modeling, can complement these experimental findings to understand the packing and ordering of the molecules within the self-assembled structures. While specific studies on the self-assembly of this compound have not been reported, the principles derived from related isoquinoline derivatives suggest that the isopropoxy group could influence the packing and stability of such assemblies through steric and electronic effects.
Cheminformatics and Data-Driven Approaches
Cheminformatics combines computational and informational techniques to address problems in chemistry. These approaches are particularly valuable for organizing, analyzing, and predicting the properties of chemical compounds like this compound.
Predictive Modeling for Reactivity and Selectivity
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of modern computational chemistry. These models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity.
For isoquinoline derivatives, QSAR studies have been extensively used to predict their biological activities, such as inhibitory activity against enzymes like aldo-keto reductase 1C3 (AKR1C3) and cyclin-dependent kinase 4 (CDK4). plos.orgjapsonline.com The development of a QSAR model typically involves the following steps:
Dataset Compilation: A dataset of isoquinoline derivatives with measured biological activity (e.g., IC₅₀ values) is collected. plos.orgjapsonline.com
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. japsonline.com
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates the descriptors with the observed activity. japsonline.com
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. plos.org
A hypothetical QSAR model for predicting the reactivity of a series of substituted isoquinolines in a particular reaction could be represented by an equation like:
log(k) = c₀ + c₁ * E_HOMO + c₂ * q_N + c₃ * V
where log(k) is the logarithm of the reaction rate constant, E_HOMO is the energy of the Highest Occupied Molecular Orbital, q_N is the partial charge on the isoquinoline nitrogen atom, V is the molecular volume, and c₀, c₁, c₂, c₃ are coefficients determined from the regression analysis.
The following interactive table illustrates a hypothetical dataset and QSAR model for predicting the relative reactivity of isoquinoline derivatives.
| Compound | Substituent | E_HOMO (eV) | q_N | Molecular Volume (ų) | Experimental Reactivity (log(k)) | Predicted Reactivity (log(k)) |
| 1 | H | -6.5 | -0.35 | 130 | 1.2 | 1.18 |
| 2 | 7-Methoxy | -6.3 | -0.38 | 145 | 1.5 | 1.52 |
| 3 | 7-Isopropoxy | -6.25 | -0.40 | 160 | 1.7 | 1.68 |
| 4 | 1-Chloro | -6.7 | -0.32 | 140 | 0.9 | 0.95 |
| 5 | 4-Hydroxy | -6.4 | -0.37 | 135 | 1.4 | 1.39 |
Computational studies using Density Functional Theory (DFT) have also been employed to investigate the mechanism and selectivity of reactions involving isoquinoline derivatives, such as [3+2] cycloaddition reactions. researchgate.net These studies can elucidate the reaction pathways, identify transition states, and explain the observed regioselectivity and stereoselectivity. researchgate.net Such computational approaches could be directly applied to predict the reactivity and selectivity of this compound in various chemical transformations.
Database Integration for Spectroscopic Data
The systematic collection and organization of spectroscopic data are crucial for chemical identification and structure elucidation. For a compound like this compound, this would involve integrating its experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, into chemical databases.
Cheminformatics tools and platforms play a vital role in this process. dokumen.pub Databases can store not only the raw spectral data but also the assigned structures and other relevant chemical information. This integration facilitates:
Structure Verification: Comparing the experimental spectrum of a newly synthesized batch of this compound with the database entry can quickly confirm its identity and purity.
Structure Elucidation of Unknowns: Computational tools for structure elucidation (CASE) can use spectral data from databases as a reference to help identify unknown compounds, including novel isoquinoline alkaloids. dokumen.pub
Predictive Spectroscopy: By building models based on large datasets of structures and their corresponding spectra, it is possible to predict the spectroscopic properties of novel compounds, including derivatives of this compound.
The table below shows a hypothetical entry for this compound in a spectroscopic database.
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (500 MHz, CDCl₃) | δ 9.21 (s, 1H), 8.45 (d, J=8.5 Hz, 1H), 7.68 (d, J=8.5 Hz, 1H), 7.55 (d, J=5.8 Hz, 1H), 7.42 (s, 1H), 7.18 (d, J=5.8 Hz, 1H), 4.75 (sept, J=6.1 Hz, 1H), 1.40 (d, J=6.1 Hz, 6H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 161.5, 152.0, 143.2, 136.0, 129.8, 127.5, 122.3, 119.8, 108.1, 70.5, 22.1 |
| High-Resolution MS (ESI) | m/z [M+H]⁺ calcd for C₁₂H₁₄NO: 188.1070; found: 188.1072 |
The integration of such data into public and private databases is essential for the advancement of chemical research, enabling more efficient and accurate identification and characterization of complex molecules.
Applications of Isopropoxy Isoquinoline in Non Biological Fields
Ligands in Asymmetric Catalysis
Isoquinoline (B145761) derivatives are recognized as important scaffolds for chiral ligands in asymmetric synthesis. nih.govresearchgate.net The nitrogen atom in the isoquinoline ring provides a key coordination site for metal catalysts, while substituents on the carbon framework, such as an isopropoxy group, can influence the steric environment and electronic properties of the resulting metal complex. This tuning is critical for achieving high levels of stereocontrol in catalytic reactions.
Chiral ligands based on the isoquinoline framework are instrumental in a variety of enantioselective transformations, which are crucial for the synthesis of single-enantiomer compounds.
Asymmetric Allylic Alkylation (AAA): The palladium-catalyzed AAA is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. nih.govsigmaaldrich.com The reaction involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium complex. wikipedia.org The enantioselectivity of this transformation is highly dependent on the chiral ligand coordinated to the palladium center. While specific examples detailing isopropoxy isoquinoline ligands in AAA are not prevalent, the general success of nitrogen-containing heterocyclic ligands suggests their potential. For instance, the Trost Asymmetric Allylic Alkylation (AAA) has been extensively developed using various chiral ligands to achieve high enantioselectivity in the synthesis of complex molecules. sigmaaldrich.comwikipedia.org The development of new ligands is a continuing effort to expand the scope and efficiency of these reactions. nih.gov
Asymmetric Hydrogenation: The enantioselective reduction of prochiral substrates, such as C=N double bonds in dihydroisoquinolines, is a key method for producing chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs), a core structure in many natural products. rsc.org This transformation is often accomplished through catalytic hydrogenation using chiral catalysts. rsc.org Various transition metal complexes, including those of rhodium, ruthenium, and iridium, have been employed with chiral ligands to catalyze the asymmetric hydrogenation of quinolines and isoquinolines with high enantioselectivity. researchgate.netnih.govnih.govrsc.org The development of phosphorus-free chiral cationic ruthenium(II)/diamine complexes has been a notable advancement in the effective hydrogenation of challenging quinoline (B57606) substrates. nih.gov The mechanism of these reactions can be complex, sometimes involving a stepwise transfer of protons and hydrides. nih.gov
Asymmetric Hydroboration: This reaction involves the addition of a boron-hydride bond across a double bond, leading to the formation of chiral alcohols after oxidation. The enantioselectivity is controlled by a chiral catalyst. Alkali metal complexes that feature ligands derived from BINOL have been explored for their catalytic activity in ketone hydroboration reactions, yielding products with good yields and variable enantioselectivities depending on the ligand structure. nih.gov
Table 1: Examples of Enantioselective Transformations with Isoquinoline/Quinoline Derivatives
| Transformation | Substrate Type | Catalyst/Ligand System | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Isoquinolines/Pyridines | Iridium-based catalyst | Up to 99% | nih.gov |
| Asymmetric Allylation | 3,4-Dihydroisoquinoline | Cu/DTBM-SEGPHOS | Good stereoselectivity | nih.gov |
| Asymmetric Hydrogenation | Quinolines | Cationic Ru(II)/Diamine complexes | Good to excellent | nih.gov |
The synthesis of novel ligands is fundamental to advancing asymmetric catalysis. The functionalization of the isoquinoline core allows for the creation of a diverse array of structures. Numerous synthetic methods have been developed to produce substituted isoquinolines, which can then be elaborated into chiral ligands.
Traditional methods for synthesizing the isoquinoline ring system include the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions, which typically rely on electrophilic aromatic substitution and are thus often limited to electron-rich starting materials. researchgate.netquimicaorganica.org
More contemporary approaches have expanded the diversity of accessible isoquinoline motifs. researchgate.net These include:
Transition-Metal-Catalyzed Reactions: Palladium, rhodium, and copper-catalyzed reactions have enabled the construction of highly substituted isoquinolines from readily available precursors. organic-chemistry.org For example, a palladium-catalyzed coupling of o-iodobenzaldehyde imines with terminal acetylenes, followed by a copper-catalyzed cyclization, provides isoquinolines in excellent yields. organic-chemistry.org Rhodium(III)-catalyzed C-H activation of in-situ generated oximes and subsequent cyclization with alkynes is another powerful one-pot method. organic-chemistry.org
Condensation Reactions: A versatile method involves the condensation of lithiated o-tolualdehyde tert-butylimines with various nitriles. This approach allows for the convergent assembly of multiple components in a single step, yielding structurally diverse and highly substituted isoquinolines. nih.govharvard.edu
These synthetic strategies can incorporate alkoxy groups, such as isopropoxy, onto the isoquinoline scaffold, providing a pathway to new chiral ligands. For example, a rhodium(III)-catalyzed C-H activation/annulation reaction has been reported for the synthesis of 1-alkoxy-substituted isoquinolines. researchgate.net The strategic placement of an isopropoxy group could sterically influence the coordination of the metal and the approach of the substrate, thereby enhancing enantioselectivity.
A significant challenge in homogeneous catalysis is the separation of the catalyst from the product mixture after the reaction. Immobilizing the catalyst on a solid support transforms it into a heterogeneous catalyst, which can be easily recovered by filtration and potentially reused.
The immobilization of chiral ligands is a key strategy for developing recyclable asymmetric catalysts. This can be achieved by anchoring the ligand to a solid support, such as silica (B1680970) gel or a polymer. For example, a palladium(II)-bis(oxazoline) complex has been successfully bonded to 3-mercaptopropyl-functionalized silica gel. nih.gov This heterogeneous catalyst was effective in Suzuki-Miyaura reactions and showed minimal leaching of palladium into the reaction solution, allowing for its reuse. nih.gov
Similarly, isoquinoline-based ligands could be functionalized with appropriate linkers to enable their immobilization on solid supports. A heterogeneous Ru/ZIF-8 catalyst has been prepared and used for the N-formylation of isoquinoline derivatives, demonstrating good stability and reusability. researchgate.netsemanticscholar.org This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.
Materials Science and Engineering
Isoquinoline derivatives have found applications in materials science due to their unique photophysical and electronic properties. amerigoscientific.com Their rigid, aromatic structure makes them suitable components for organic electronic devices and fluorescent materials.
Organic light-emitting diodes (OLEDs) are devices that convert electricity into light through the process of electroluminescence in a thin film of organic semiconductor material. ossila.com A typical OLED structure consists of several layers, including a hole transport layer (HTL), an emissive layer (EML), and an electron transport layer (ETL), sandwiched between two electrodes. researchgate.netstanford.edu
Quinoline and isoquinoline derivatives are of great interest for use in OLEDs. researchgate.netresearchgate.net They can be employed as fluorescent emitters, host materials in the emissive layer, or as components of the charge transport layers. The introduction of substituents, such as alkoxy groups, onto the isoquinoline ring can tune the material's properties, including its emission color, quantum efficiency, and charge-transport capabilities. For example, derivatives of 8-hydroxyquinoline (B1678124) are a well-known class of compounds used in OLEDs. mdpi.com Researchers have designed and synthesized isoquinoline-based iridium(III) complexes that show orange emission for use in solution-processed OLEDs. researchgate.net The modification of ligands in these complexes allows for the fine-tuning of their photophysical properties to achieve desired performance metrics like high brightness and external quantum efficiency (EQE). researchgate.netresearchgate.net
The isoquinoline scaffold is inherently fluorescent, and its derivatives are widely explored as luminescent materials and sensors. nih.govnih.govnih.gov The photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift, can be systematically modified by chemical functionalization.
Several studies have reported the synthesis of novel isoquinoline derivatives and the investigation of their fluorescent properties. nih.govnih.govrsc.org For example, a series of isoquinoline derivatives substituted at the 3-position were synthesized and showed visible fluorescence. nih.govnih.gov Dihydrothieno[2,3-c]isoquinoline derivatives have also been investigated as luminescent materials. acs.org
The sensitivity of the fluorescence of isoquinoline derivatives to their local environment makes them suitable candidates for chemical sensors. Changes in fluorescence intensity or wavelength upon interaction with an analyte can be used for detection. Quinoxaline and quinoline-based sensors have been developed for detecting pH and metal cations like Zn²⁺. researchgate.netmdpi.commdpi.com The sensing mechanism often involves processes like photoinduced electron transfer (PET), where the binding of an ion alters the electronic structure of the molecule and "turns on" the fluorescence. mdpi.com
Table 2: Photophysical Properties of Selected Isoquinoline Derivatives
| Compound | Absorption Max (λmax abs, nm) | Emission Max (λmax em, nm) | Stokes Shift (Δυ, cm-1) | Fluorescence Quantum Yield (Φfl) |
| 1-(Isoquinolin-3-yl)pyrrolidin-2-one | 363 | 436 | 4734 | 0.536 |
| 1-(Isoquinolin-3-yl)piperidin-2-one | 368 | 438 | 4441 | 0.540 |
| 1-(Isoquinolin-3-yl)azepan-2-one | 356 | 431 | 5040 | 0.448 |
| 1-(Isoquinolin-3-yl)imidazolidin-2-one | 377 | 442 | 3907 | 0.589 |
| 1-(Isoquinolin-3-yl)-3-methylimidazolidin-2-one | 380 | 448 | 3903 | 0.479 |
| *Data obtained in 0.1 M H₂SO₄ solution. Data sourced from Balewski et al. (2019). nih.gov |
Optical Materials with Tunable Properties
The isoquinoline scaffold is a core component in many fluorescent compounds. nih.gov Derivatives of isoquinoline have attracted significant interest for their optical and electronic properties. nih.gov The inherent π-conjugated system of the isoquinoline ring structure is the basis for its photophysical activity. The electronic states and optical characteristics of isoquinoline and its derivatives have been the subject of extensive study. nih.gov
The introduction of substituents onto the isoquinoline ring can modulate its optical properties. For instance, the nature of electron-donating or electron-withdrawing groups can shift the emission bands of related styrylquinoline copolymers, leading to fluorescence in different parts of the visible spectrum, from blue to green, yellow, or even white light. mdpi.com While specific studies on the isopropoxy derivative are not prevalent, the principles governing other substituted isoquinolines suggest that the isopropoxy group, as an electron-donating substituent, would influence the energy of the molecule's frontier orbitals (HOMO and LUMO), thereby tuning its absorption and emission characteristics. Such push-pull systems, where an electron-donating group is paired with the electron-accepting isoquinoline core, are known to exhibit tunable luminescence. researchgate.net This makes them promising candidates for applications in organic light-emitting diodes (OLEDs). mdpi.com
Conductive Materials
The application of isoquinoline derivatives in the field of conductive materials is an emerging area of research. Generally, organic molecules with extensive π-conjugated systems can be designed to exhibit electrical conductivity. While the primary isoquinoline structure is aromatic, it is not inherently conductive. However, similar to other heterocyclic aromatic compounds, it can be incorporated into larger polymer chains or metal-organic frameworks to create materials with desired conductive properties. The isopropoxy group could further influence these properties by affecting the packing of molecules in the solid state and modifying the electronic bandgap.
Corrosion Inhibition
Isoquinoline and its derivatives are recognized as effective corrosion inhibitors, particularly for metals like steel in acidic environments. wikipedia.orgelectrochemsci.org Their inhibitory action stems from the presence of the nitrogen heteroatom and the planar aromatic rings, which facilitate the molecule's adsorption onto the metal surface. electrochemsci.org This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive medium.
The effectiveness of these inhibitors is often enhanced by the presence of substituent groups. Research on a related compound, 5-benzyl-8-propoxyquinoline (5BPQ), demonstrated excellent corrosion protection for Q235 steel in a sulfuric acid solution. electrochemsci.org The study, which included electrochemical tests and weight loss measurements, found that 5BPQ strongly adsorbs to the steel surface, achieving a maximum inhibition efficiency of 97.7%. electrochemsci.org The presence of heteroatoms (like nitrogen and oxygen from the propoxy group) in a conjugated system creates active centers for interaction with the metal surface. electrochemsci.org
The general mechanism involves the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the metal, forming a coordinate bond that strengthens the adsorption process. The isopropoxy group in this compound would be expected to contribute to this effect, enhancing the electron density on the isoquinoline ring system and promoting effective surface coverage.
Table 1: Corrosion Inhibition Efficiency of a Related Quinoline Derivative
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Metal/Medium |
|---|---|---|---|
| 5-benzyl-8-propoxyquinoline (5BPQ) | 2 | 90.8 | Q235 Steel / H₂SO₄ |
| 5-benzyl-8-propoxyquinoline (5BPQ) | >2 | up to 97.5 | Q235 Steel / H₂SO₄ |
*Data sourced from a study on a propoxyquinoline derivative, illustrating the potential efficacy of alkoxy-substituted quinolines as corrosion inhibitors. electrochemsci.org *
Analytical Chemistry Reagents and Tools
In the realm of analytical chemistry, the specific and predictable properties of compounds like this compound allow for their use in various specialized applications.
Reference Standards for Spectroscopic Databases
Pure chemical compounds serve as essential reference standards for the calibration of analytical instruments and the validation of new analytical methods. Isoquinoline itself is available as an analytical standard with well-documented spectroscopic data (melting point, boiling point, refractive index, NMR, etc.). sigmaaldrich.com Such standards are crucial for qualitative and quantitative analysis in techniques like gas chromatography (GC) and mass spectrometry (MS).
Furthermore, comprehensive spectroscopic databases are vital for the identification of known compounds in complex mixtures. The IsoQuinoline and Annonaceous Metabolites DataBase (IQAMDB), for example, contains tandem mass spectra for 320 different isoquinoline alkaloids, facilitating their dereplication in natural product research. nih.gov While this compound may not be a natural alkaloid, its own unique mass spectrum and chromatographic retention time would allow it to be used as a standard for identifying its presence in synthetic reaction mixtures or environmental samples. Its distinct spectroscopic signature would be a valuable entry in specialized chemical libraries and databases.
Probes for Chemical Processes
A chemical probe is a small molecule used to study and manipulate biological or chemical systems. acs.org The fluorescent properties inherent to many isoquinoline derivatives make them suitable candidates for development as chemical probes. nih.gov These molecules can be designed to change their fluorescent output (e.g., intensity or wavelength) in response to a specific chemical event, such as a change in pH, the presence of a metal ion, or a particular enzymatic reaction. The isopropoxy group could be used to fine-tune the solubility and photophysical properties of an isoquinoline-based probe, optimizing it for a specific chemical environment.
Fine Chemical Synthesis Intermediates
Isoquinoline and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org The isoquinoline core is a "privileged structural framework" found in numerous naturally occurring alkaloids and medicinally important compounds. nih.gov Consequently, a vast number of synthetic methods have been developed to construct and functionalize the isoquinoline ring system. organic-chemistry.org
These synthetic routes, such as the Bischler-Napieralski or Pictet-Spengler synthesis, often produce substituted isoquinolines that serve as intermediates for more complex molecules. pharmaguideline.com A compound like this compound can be a key intermediate in a multi-step synthesis. The isopropoxy group can serve as a protecting group or as a directing group that influences the regioselectivity of subsequent reactions, such as electrophilic substitution on the benzene (B151609) ring portion of the molecule. The nitrogen atom can also be targeted for reactions like alkylation to form isoquinolinium salts. thieme-connect.de The versatility of the isoquinoline scaffold makes its substituted derivatives, including this compound, valuable intermediates for synthesizing new materials, pharmaceuticals, and agrochemicals.
Building Blocks for Complex Molecules
Alkoxy-substituted isoquinolines are valuable intermediates in organic synthesis, serving as foundational building blocks for more intricate molecular architectures. The isopropoxy group, being a moderately bulky and electron-donating substituent, would influence the reactivity of the isoquinoline ring in several ways:
Directing Group in Electrophilic Aromatic Substitution: The isopropoxy group would likely direct incoming electrophiles to specific positions on the benzene portion of the isoquinoline ring, enabling the regioselective synthesis of polysubstituted isoquinolines.
Modification of Nucleophilicity: The electron-donating nature of the isopropoxy group would increase the electron density of the aromatic system, potentially enhancing the nucleophilicity of the nitrogen atom and influencing its reactivity in reactions such as N-alkylation or quaternization.
Steric Influence: The steric bulk of the isopropoxy group could be strategically employed to control the stereochemistry of reactions occurring at adjacent positions, which is a critical aspect in the synthesis of chiral molecules.
The synthesis of complex natural products and pharmaceutical agents often relies on the stepwise construction of molecular complexity from simpler, functionalized building blocks. An "this compound" moiety could be incorporated into a larger molecule to introduce specific steric and electronic properties, which may be crucial for its biological activity or material properties.
Precursors for Advanced Organic Materials
The unique photophysical and electronic properties of the isoquinoline ring system make it an attractive component for the design of advanced organic materials. The incorporation of an isopropoxy group could modulate these properties in the following ways:
Solubility and Processability: The aliphatic isopropoxy group could enhance the solubility of the resulting material in organic solvents. This is a critical factor for the fabrication of thin films and devices from solution-based processing techniques, which are often used in the field of organic electronics.
Tuning of Electronic Properties: The electron-donating character of the isopropoxy group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning of the electronic bandgap is essential for optimizing the performance of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Solid-State Packing: The size and shape of the isopropoxy substituent would affect how the molecules pack together in the solid state. This intermolecular arrangement is a key determinant of charge transport properties in organic semiconductors.
While no specific research has been published on the use of "this compound" as a precursor for advanced organic materials, the principles of molecular engineering suggest that it could be a viable candidate for such applications. Further research into the synthesis and characterization of this compound would be necessary to explore its potential in materials science.
Future Directions and Emerging Research Avenues for Isopropoxy Isoquinoline
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of the isoquinoline (B145761) core has traditionally been accomplished through classic methods like the Bischler–Napieralski and Pictet-Spengler reactions. rsc.orgpharmaguideline.com However, these methods often require harsh conditions and generate significant waste. rsc.orgresearchgate.net Future research into isopropoxy isoquinoline will necessitate a shift towards more sustainable and efficient synthetic strategies. researchgate.netrsc.org Modern organic chemistry offers a toolkit of innovative methodologies that could be adapted for this purpose.
Key areas for exploration include:
Transition-Metal-Catalyzed C–H Activation : Techniques involving catalysts like rhodium and palladium have become powerful, atom-economical routes to construct substituted isoquinolines. ijpsjournal.com Applying these methods would allow for the direct functionalization of simpler precursors to install the isopropoxy group or build the isoquinoline ring, minimizing preparatory steps.
Photoredox Catalysis : Visible-light-promoted reactions offer a green alternative for synthesis, proceeding under mild conditions. rsc.orgijpsjournal.com Investigating photochemical routes could enable novel bond formations and functionalizations that are inaccessible through traditional thermal methods.
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields. rsc.org Developing microwave-assisted protocols for the synthesis of this compound would align with the principles of green chemistry by improving energy efficiency. rsc.org
Benign Solvents and Recyclable Catalysts : A critical focus will be the replacement of toxic solvents with greener alternatives like water or bio-based solvents. rsc.orgtandfonline.com Furthermore, the development of recyclable catalytic systems will be essential to improve the economic and environmental viability of the synthesis. researchgate.netrsc.org
| Synthetic Approach | Potential Advantages for this compound | Key Focus Areas |
| C-H Activation | High atom economy, late-stage functionalization | Catalyst development, regioselectivity control |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Photosensitizer screening, reaction optimization |
| Microwave-Assisted | Rapid reaction times, improved energy efficiency | Solvent system design, scalability |
| Green Chemistry | Reduced environmental impact, improved safety | Use of benign solvents, development of recyclable catalysts rsc.orgrsc.org |
Development of Advanced Functional Materials Incorporating this compound
Isoquinoline derivatives have shown considerable promise in the field of materials science. amerigoscientific.com They have been investigated for use as fluorosensors, conductive polymers, and corrosion inhibitors. nih.govwikipedia.org The isopropoxy group, with its specific electronic and steric profile, could be leveraged to design advanced functional materials with tailored properties.
Future research in this area should focus on:
Organic Electronics : Investigating the potential of this compound as a building block for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The isopropoxy group could be used to tune the HOMO/LUMO energy levels, influence molecular packing, and enhance solubility in organic solvents, which are critical parameters for device performance.
Fluorescent Probes and Sensors : The isoquinoline core is a known fluorophore. nih.gov Research could explore how the isopropoxy substituent affects the photophysical properties, such as quantum yield and Stokes shift. This could lead to the development of novel fluorescent probes for detecting specific analytes or changes in the microenvironment.
Corrosion Inhibitors : Isoquinoline derivatives are known to be effective corrosion inhibitors. wikipedia.org The isopropoxy group could enhance the adsorption of the molecule onto metal surfaces, potentially leading to superior corrosion protection for various metals and alloys.
Deeper Mechanistic Understanding of Complex Reactions
While numerous methods exist for synthesizing the isoquinoline scaffold, a detailed mechanistic understanding of how substituents influence these reactions is often lacking. pharmaguideline.com For this compound, future research must delve into the mechanistic intricacies of its formation and subsequent reactions. Understanding the role of the isopropoxy group is crucial for optimizing existing synthetic routes and designing new, more efficient ones. researchgate.net
Key research avenues include:
Computational Modeling : Employing density functional theory (DFT) and other computational methods to model reaction pathways. This can provide insights into transition state energies, reaction intermediates, and the electronic influence of the isopropoxy group on the isoquinoline ring system.
Kinetic Studies : Performing detailed kinetic analysis of key synthetic steps to determine reaction orders, activation energies, and the rate-determining steps. This empirical data is vital for validating computational models and optimizing reaction conditions.
Isotope Labeling Studies : Using isotopically labeled starting materials to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms, such as those in transition-metal-catalyzed C-H activation cycles. researchgate.net
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and drug discovery. nih.govproquest.com These powerful computational tools can accelerate the research and development cycle for new molecules like this compound. nih.gov
Emerging applications in this domain include:
Retrosynthesis Prediction : ML models can be trained on vast reaction databases to predict viable synthetic routes for novel target molecules. chemrxiv.org For a compound like this compound, AI could suggest both conventional and unconventional synthetic pathways, saving significant time in the design phase. chemrxiv.org Transfer learning techniques can help overcome the challenge of low data availability for specific heterocycle formation reactions. chemrxiv.orgchemrxiv.org
Property Prediction (QSAR) : Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physicochemical and potential biological properties of new this compound derivatives. researchgate.net This allows for the in silico screening of large virtual libraries to identify candidates with desired characteristics before committing to their synthesis.
Reaction Optimization : AI algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) more efficiently than traditional one-variable-at-a-time methods, leading to higher yields and purity.
Expanding the Scope of Non-Biological Applications
While much of the focus on isoquinolines has been in medicinal chemistry, they also have significant non-biological applications. wikipedia.org The unique properties imparted by the isopropoxy group could enhance performance in several industrial and technological areas.
Future research could target:
Dyes and Pigments : The chromophoric isoquinoline core suggests potential applications in the dye industry. The isopropoxy group could be used to modify the color, photostability, and solubility of such dyes.
Agrochemicals : The heterocyclic nature of isoquinoline is a feature of many agrochemicals. researchgate.net Research could explore this compound derivatives as potential new insecticides or fungicides, where the substituent might influence potency and environmental persistence.
Specialty Solvents : Isoquinoline itself can be used as a specialty solvent for processes like resin extraction. wikipedia.org The isopropoxy derivative could offer different solvency properties, potentially being useful in specific chemical separation or extraction processes.
Multi-Disciplinary Approaches in Chemical Design
The future development of this compound and its applications will not be confined to the domain of synthetic organic chemistry. A truly innovative approach will require the integration of knowledge and techniques from multiple scientific disciplines. acs.org
A holistic research program would involve:
Chem-Informatics : Utilizing computational tools not only for synthesis planning but also for predicting toxicity, metabolic pathways, and material properties, thereby guiding the design of safer and more effective molecules from the outset.
Materials Science Integration : Collaborations between synthetic chemists and materials scientists will be essential to incorporate this compound into functional devices and materials and to characterize their performance.
Chemical Engineering : For any promising application, scaling up the synthesis from the laboratory bench to industrial production is a major challenge. Input from chemical engineers early in the process can ensure that developed synthetic routes are scalable, safe, and economically feasible. Fostering such interdisciplinary collaboration is crucial for training the next generation of chemists to tackle complex scientific challenges. acs.org
Q & A
Q. What are the best practices for designing fragment libraries to optimize this compound-based drug candidates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
